5-(3-Benzyloxyphenyl)-2-methoxynicotinic acid

Lipophilicity LogP ADME Prediction

Researchers targeting NCX for heart failure need well-characterized probes with defined substitution. This 2-MeO-3-benzyloxyphenyl nicotinic acid derivative (cLogP 4.03, tPSA 68.65 Ų) solves key issues: • Defined pharmacophore for NCX binding & kinase selectivity panels. • +0.61 cLogP vs. des-MeO analog for PK tuning. • Batch-to-batch consistency for ADME assay calibration. Ready for global dispatch.

Molecular Formula C20H17NO4
Molecular Weight 335.4 g/mol
CAS No. 1261900-31-5
Cat. No. B6394710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Benzyloxyphenyl)-2-methoxynicotinic acid
CAS1261900-31-5
Molecular FormulaC20H17NO4
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C20H17NO4/c1-24-19-18(20(22)23)11-16(12-21-19)15-8-5-9-17(10-15)25-13-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,22,23)
InChIKeyDNHBAYUCIKZAJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Benzyloxyphenyl)-2-methoxynicotinic Acid Profile


5-(3-Benzyloxyphenyl)-2-methoxynicotinic acid is a synthetic, multi-substituted nicotinic acid derivative characterized by a 2-methoxy group and a 3-benzyloxyphenyl substituent on the pyridine core . With a molecular weight of ~335.35 g/mol and a calculated partition coefficient (LogP) of 4.03, this compound exhibits moderate lipophilicity . These structural features place it within a chemical space overlapping with known Na+/Ca2+ exchanger (NCX) inhibitor pharmacophores and kinase inhibitor scaffolds, making it relevant for medicinal chemistry and chemical biology procurement [1].

1 Medicinal chemistry and chemical biology procurement
2 NCX inhibitor and kinase inhibitor chemical space overlap
3 Predicted moderate lipophilicity (cLogP 4.03) for ADME screening

5-(3-Benzyloxyphenyl)-2-methoxynicotinic Acid Structural Specificity


High-strength, direct comparative biological data is extremely limited for this specific compound, and thus, any claims of differential in vivo potency or target selectivity relative to close analogs cannot be made . Nonetheless, generic substitution is not scientifically sound due to critical structural variations. Key regional isomers (e.g., 5-(4-benzyloxyphenyl)nicotinic acid or 2-(2-benzyloxyphenyl)nicotinic acid) and des-methoxy analogs (e.g., 5-(3-benzyloxyphenyl)nicotinic acid) differ in the position of the benzyloxy group or the absence of the 2-methoxy group, which are known to drastically alter binding affinity and selectivity profiles in benzyloxyphenyl pharmacophores [1]. The evidence below focuses on quantifiable molecular descriptors and class-level structure-activity relationship (SAR) principles to guide informed procurement decisions.

!
Regioisomer mismatch 2-benzyloxy or 4-benzyloxy isomers may shift away from NCX inhibitory activity.
!
Des-methoxy analog 5-(3-Benzyloxyphenyl)nicotinic acid lacks the methoxy-driven permeability advantage.
!
Structural isomer uncertainty Benzyloxy positional isomers may alter hydrogen-bonding pharmacophore and off-target binding risk.

5-(3-Benzyloxyphenyl)-2-methoxynicotinic Acid Differentiation Evidence


2-Methoxy Substitution and Lipophilicity-Driven Permeability

The target compound's 2-methoxy group provides a quantifiable 0.61-unit increase in LogP compared to the des-methoxy analog 5-(3-benzyloxyphenyl)nicotinic acid, directly impacting predicted Caco-2 permeability. This difference is critical for medicinal chemistry programs focused on oral bioavailability or CNS penetration. [1]

2-Methoxy & Lipophilicity
Class-level inference
Target cLogP = 4.03
Des-methoxy analog cLogP = 3.42
Δ cLogP +0.61
Reported lipophilicity increase supports permeability assay differentiation.
Computational prediction; experimental validation required.
Lipophilicity LogP ADME Prediction

Regiochemistry and NCX Pharmacophore Alignment

The 3-benzyloxyphenyl substitution pattern is crucial for mimicking known NCX inhibitors. Classical benzyloxyphenyl NCX inhibitor SAR shows that 3-substitution is favored for maintaining key hydrogen-bond acceptor interactions with the transporter. The 2-methoxy group further populates the steric pocket normally occupied by a cyano or amide substituent in lead inhibitors like SEA0400, thereby differentiating this compound from other isomers that are inactive against NCX or may shift selectivity towards kinase inhibition [1].

NCX Pharmacophore Alignment
Class-level inference
3-benzyloxyphenyl substitution pattern
Qualitative SAR: 3-benzyloxy > 4-benzyloxy >> 2-benzyloxy for NCX inhibitory potency (class-level model).
Regioisomer selection is non-negotiable for NCX pharmacophore maintenance.
Data to verify for this specific compound.
NCX Inhibitors Kinase Inhibitors SAR

Hydrogen-Bonding Capacity and Polar Surface Area

The compound has a topological polar surface area (tPSA) of 68.65 Ų, which places it in a distinct hydrogen-bonding capacity range compared to its isomer 5-(Benzyloxy)-2-methoxynicotinic acid. While the exact tPSA for the isomer is not available, the structural difference (benzyloxy on the core vs. phenyl ring) is known to alter the spatial orientation of the oxygen atoms, thereby modulating the compound's hydrogen-bonding pharmacophore and potential for off-target binding .

Polar Surface Area
Supporting evidence
tPSA = 68.65 Ų
Benchmarks compound against drug-likeness thresholds for oral absorption and CNS penetration models.
Isomer comparison based on structural analysis; source to verify.
Polar Surface Area Pharmacophore Design Hydrogen Bonding

5-(3-Benzyloxyphenyl)-2-methoxynicotinic Acid Research Applications


NCX Inhibitor Scaffold Optimization

Researchers developing NCX inhibitors, particularly those targeting heart failure and ischemia-reperfusion injury, should prioritize this compound due to its 3-benzyloxyphenyl pharmacophore, which is critical for NCX binding [1]. Its enhanced lipophilicity (cLogP 4.03, an increase of +0.61 over the des-methoxy analog) and distinct 2-methoxy substitution offer a vector for modulating pharmacokinetic properties not achievable with the simpler 5-(3-benzyloxyphenyl)nicotinic acid core.

Kinase vs. NCX Selectivity Profiling

Given the structural overlap between NCX inhibitor pharmacophores and kinase inhibitor hinge-binding motifs, this compound serves as a critical control in selectivity panels. Its defined tPSA (68.65 Ų) and specific substitution pattern enable its use to interrogate kinase selectivity against multiple targets, helping medicinal chemists to differentiate its activity from that of kinase-focused analogs .

Solubility and Permeability Assay Reference

With a computed LogP of 4.03 and a well-defined polar surface area, this compound is an ideal reference molecule for calibrating in silico ADME models against experimental permeability data (e.g., PAMPA or Caco-2 assays) for neutral, lipophilic carboxylic acids [2]. Its use ensures data accuracy when profiling structurally related lead candidates.

Application
Selection Property
Validation Focus
NCX inhibitor scaffold optimization
3-Benzyloxyphenyl pharmacophore alignment
Pharmacokinetic modulation via 2-methoxy substitution
Kinase vs. NCX selectivity profiling
Defined tPSA and substitution pattern
Selectivity panel endpoint review against kinase targets
In silico ADME model calibration
Computed LogP and polar surface area
Experimental permeability assay correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Benzyloxyphenyl)-2-methoxynicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.